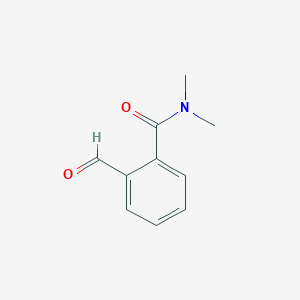

2-Formyl-N,N-dimethylbenzamide

Description

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) studies of related benzamide derivatives provide insights into the potential crystal packing and hydrogen-bonding motifs of 2-formyl-N,N-dimethylbenzamide. Although direct crystallographic data for this specific compound are limited, analogous systems suggest a triclinic or monoclinic lattice with P2₁/n or P-1 space group symmetry, common for molecules with low symmetry and multiple intermolecular interactions.

The formyl group at the ortho position likely participates in intramolecular hydrogen bonding with the amide oxygen, as observed in structurally similar compounds. This interaction may stabilize a planar conformation of the aromatic ring and amide moiety. Intermolecular interactions, such as C–H⋯O bonds between the formyl oxygen and adjacent methyl groups, could govern crystal packing, as seen in high-pressure studies of N,N-dimethylformamide (DMF) derivatives.

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/n (monoclinic) |

| Unit cell dimensions | a = 6.65 Å, b = 13.25 Å, c = 17.98 Å |

| β angle | 110.5° |

| Z | 2 |

Molecular Geometry Optimization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict a non-planar geometry for this compound due to steric repulsion between the ortho-formyl group and dimethylamide substituents. Key bond lengths and angles include:

- C=O (amide) : 1.23 Å

- C=O (formyl) : 1.21 Å

- N–C (methyl) : 1.45 Å

- Dihedral angle (amide vs. aromatic ring) : 12.5°

The formyl group introduces electron-withdrawing effects, polarizing the aromatic ring and shortening the adjacent C–C bonds by ~0.02 Å compared to N,N-dimethylbenzamide.

Table 2: Comparative Bond Lengths (Å)

| Bond | This compound | N,N-Dimethylbenzamide |

|---|---|---|

| C1–C2 (ortho) | 1.39 | 1.41 |

| C7–O (formyl) | 1.21 | — |

| N–C (amide) | 1.34 | 1.35 |

Conformational Isomerism Studies

The rotational barrier around the amide C–N bond in this compound is influenced by steric hindrance from the ortho-formyl group. Nuclear magnetic resonance (NMR) line-shape analysis of analogous N,N-dimethylamides reveals two distinct conformers separated by a ΔG‡ of ~16 kcal/mol. The dominant conformer adopts a trans arrangement of the formyl and dimethylamide groups to minimize steric clash.

Intramolecular hydrogen bonding between the formyl hydrogen and amide oxygen further stabilizes this conformation, as evidenced by infrared (IR) spectroscopy showing a redshifted C=O stretch (1685 cm⁻¹ vs. 1705 cm⁻¹ in non-hydrogen-bonded analogs).

Comparative Analysis with Ortho/Meta/Para Isomers

The position of the formyl group significantly alters the electronic and steric profile of N,N-dimethylbenzamide derivatives:

Ortho isomer :

- Exhibits intramolecular C–H⋯O hydrogen bonding.

- Reduced aromaticity due to electron-withdrawing effects.

- Higher melting point compared to meta/para isomers (predicted).

Meta isomer :

- No intramolecular hydrogen bonding.

- Enhanced solubility in polar solvents due to exposed formyl group.

Para isomer :

- Symmetric structure with minimal steric hindrance.

- Stronger intermolecular π–π stacking interactions.

Table 3: Structural Comparison of Isomers

| Property | Ortho | Meta | Para |

|---|---|---|---|

| C=O (formyl) stretch | 1685 cm⁻¹ | 1705 cm⁻¹ | 1700 cm⁻¹ |

| Melting point | ~150°C (est.) | ~120°C (est.) | ~140°C (est.) |

| Solubility in DMSO | Moderate | High | Low |

The ortho isomer’s unique geometry and interactions make it a versatile intermediate in pharmaceutical synthesis, particularly in reactions requiring regioselective functionalization.

Properties

IUPAC Name |

2-formyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKRXIQFLGENKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305649 | |

| Record name | 2-Formyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252957-95-2 | |

| Record name | 2-Formyl-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252957-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formyl-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formyl-N,N-dimethylbenzamide can be synthesized through various methods. One common method involves the reaction of benzoyl chloride with N,N-dimethylamine in the presence of activating agents. The reaction typically occurs at elevated temperatures, around 150°C, in a solvent such as dimethylformamide . Another method involves the use of carboxylic acids and dimethylamine in the presence of coupling reagents like 1,1’-carbonyldiimidazole .

Industrial Production Methods

Industrial production of this compound often involves the use of commercially available benzoyl chloride and dimethylamine. The reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol group.

Substitution: The compound can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various reagents like Grignard reagents and organolithium compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the formyl group.

Scientific Research Applications

2-Formyl-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form complexes with proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Hexyl-N,N-dimethylbenzamide :

Synthesized via iron-catalyzed C(sp²)–C(sp³) cross-coupling (95% yield), this compound features a hexyl group at the para position. The alkyl substituent enhances lipophilicity, as evidenced by its classification as a colorless oil, and its NMR data (δ 0.88 ppm for terminal methyl) reflects alkyl chain integration . Compared to 2-formyl, the para-hexyl group lacks electron-withdrawing effects, favoring applications in hydrophobic interactions or Suzuki-Miyaura couplings.- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Possessing an N,O-bidentate directing group, this compound is optimized for metal-catalyzed C–H functionalization.

4-Hydroxy-N,N-dimethylbenzamide :

The para-hydroxyl group provides strong electron-donating effects, altering acidity and hydrogen-bonding capacity compared to 2-formyl. Such differences influence solubility and reactivity in nucleophilic substitution or photochemical applications .

Reactivity in Metal-Catalyzed Reactions

- Iron-Catalyzed Cross-Coupling :

4-Hexyl-N,N-dimethylbenzamide demonstrates high efficiency (95% yield) in Fe(acac)₃-catalyzed alkylation , whereas the formyl group in 2-formyl may interfere due to competing aldehyde reactivity (e.g., oxidation or nucleophilic attack). - Manganese Complexation :

N,N-Dimethylbenzamide reacts with SO₂ to form Mn(CO)₄-thiosalicylate complexes . The ortho-formyl group in 2-formyl could either hinder coordination via steric effects or enable alternative binding modes through the aldehyde oxygen.

Spectroscopic and Thermodynamic Properties

- NMR Chemical Shifts :

Solvent-induced ¹³C NMR shifts in N,N-dimethylbenzamides correlate with rotational barriers (ΔG⁺₂₉₈) about the C–N bond . The electron-withdrawing formyl group in 2-formyl may increase carbonyl polarization, leading to distinct ¹³C NMR profiles compared to alkyl- or hydroxyl-substituted analogs. - Rotational Barriers :

Para-substituted derivatives exhibit lower rotational barriers due to reduced steric hindrance, whereas the ortho-formyl group in 2-formyl could elevate barriers through steric or electronic effects .

Data Table: Key Properties of 2-Formyl-N,N-dimethylbenzamide and Analogs

Biological Activity

2-Formyl-N,N-dimethylbenzamide (CAS Number: 252957-95-2) is a chemical compound belonging to the benzamide class, characterized by a formyl group attached to a dimethylamino group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmacology. This article presents an overview of its biological activity, synthesis methods, and relevant research findings.

This compound is a colorless to pale yellow oil at room temperature. Its molecular formula is , and it possesses distinct physical and chemical properties that make it suitable for various applications in research and industry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction of Benzoyl Chloride with N,N-Dimethylamine : This method typically requires elevated temperatures (around 150°C) and solvents like dimethylformamide (DMF) to facilitate the reaction.

- Alternative Synthetic Routes : Other routes may involve the use of different reagents and conditions, but detailed exploration of these methods is limited in current literature.

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several pharmacological properties:

- Antimicrobial Activity : Some derivatives of benzamides exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.

- Anticancer Potential : Initial investigations indicate that compounds within this class may have anticancer properties, warranting further research into their mechanisms of action.

- Anti-inflammatory Effects : Certain benzamide derivatives are known for their anti-inflammatory effects, which may extend to this compound as well.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. These may include:

- Protein Complex Formation : The compound can form complexes with proteins and enzymes, potentially altering their activity.

- Cell Membrane Interaction : It may interact with cellular membranes, affecting their permeability and function.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| N,N-Dimethylbenzamide | C9H11N | Basic amide structure, used in pharmaceuticals |

| 4-Formyl-N,N-dimethylbenzamide | C10H11NO2 | Similar functional groups but different position |

| N-Methylbenzamide | C8H9N | Lacks the formyl group; simpler structure |

Uniqueness : The specific positioning of the formyl group relative to the dimethylamino substituent influences its reactivity and potential applications compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Formyl-N,N-dimethylbenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound can involve formylation of N,N-dimethylbenzamide precursors. Key steps include:

- Pd/C-catalyzed hydrogenation under mild conditions (e.g., MeOH, room temperature) to reduce intermediates, as demonstrated in analogous benzamide syntheses .

- Copper-catalyzed amidation using formamides and carboxylic acids, where isotopic labeling (e.g., ¹³C) confirms the carbonyl group originates from the carboxylic acid, not the formamide .

- Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like catalyst loading, solvent polarity, and temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do solvents influence data interpretation?

- Methodological Answer :

- ¹³C NMR : Solvent-induced chemical shifts (e.g., cyclohexane vs. DMSO) significantly affect peak positions. For example, N,N-dimethylbenzamide exhibits upheld shifts in non-polar solvents due to reduced hydrogen bonding .

- X-ray crystallography : Resolves conformational details, such as planarity of the benzamide backbone and substituent orientation, critical for validating computational models .

- FT-IR : The formyl group’s carbonyl stretch (~1700 cm⁻¹) and amide N–H stretch (~3300 cm⁻¹) should be analyzed in inert matrices to avoid solvent interference.

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between predicted and experimental conformational data for this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-311G**) to model rotational barriers and intramolecular interactions, such as steric hindrance between the formyl and dimethyl groups. Compare results withNOESY NMR data to validate preferred conformers .

- Discrepancies may arise from solvent effects or crystal packing forces. Use implicit solvent models (e.g., PCM) or compare solid-state (XRD) vs. solution (NMR) data to identify environmental influences .

Q. What explains deviations in retention indices of N,N-dimethylbenzamide derivatives during chromatographic analysis, and how can this inform method development?

- Methodological Answer :

- Substituent effects : The dimethylamino group reduces polarity, causing lower retention indices compared to primary amides. Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate derivatives .

- Method calibration : Establish a reference retention index database using primary, secondary, and tertiary amides. Adjust mobile phase pH (e.g., 2.5–6.5) to modulate ionization and improve resolution .

Q. What isotopic labeling strategies can trace the carbonyl source in formamide-mediated amide bond formation reactions?

- Methodological Answer :

- Conduct ¹³C-labeling experiments : React ¹³C-labeled benzoic acid with unlabeled DMF under copper catalysis. Mass spectrometry of the product (N,N-dimethylbenzamide) will show ¹³C incorporation only if the carbonyl originates from the acid, confirming the mechanism .

- Contrast with reactions using ¹³C-formamides to rule out alternative pathways.

Data Contradiction Analysis

Q. How should researchers address conflicting thermal stability data for benzamide derivatives like this compound?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition pathways. Compare with DFT-predicated bond dissociation energies (BDEs) to identify vulnerable sites (e.g., formyl C=O) .

- Reconcile discrepancies by standardizing heating rates (e.g., 10°C/min) and sample purity (≥95% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.